molecular formula C9H9NO3S B428681 (E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid CAS No. 68762-59-4

(E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid

Cat. No.: B428681
CAS No.: 68762-59-4
M. Wt: 211.24g/mol
InChI Key: GIYLBBHMKLRLOF-VMPITWQZSA-N
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Description

“(E)-2-Acetamido-3-thiophen-2-ylprop-2-enoic acid” is an α,β-unsaturated carboxylic acid derivative featuring a thiophene substituent and an acetamido functional group. The (E)-configuration of the double bond in the prop-2-enoic acid backbone distinguishes it from its saturated analog, 2-acetamido-3-(thiophen-2-yl)propanoic acid (CAS: 67206-07-9), which lacks the conjugated double bond .

Properties

IUPAC Name

(E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYLBBHMKLRLOF-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CS1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 2-(Thiophen-2-Yl)Acetyl Chloride

In this step, 2-(thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Key parameters include:

  • Reagents : Thionyl chloride (2.5 equivalents), catalytic dimethylformamide (DMF).

  • Conditions : Reflux at 60–70°C for 4–6 hours under nitrogen atmosphere.

  • Yield : >90% (isolated via vacuum distillation).

The resultant acyl chloride is highly reactive, necessitating immediate use in the subsequent step to prevent hydrolysis.

Step 2: Amidation with Acetamido Nucleophiles

The acyl chloride reacts with a stoichiometric equivalent of an acetamido-containing amine, such as 2-aminoacetamide, in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, forming the amide bond.

  • Reagents : 2-aminoacetamide (1.1 equivalents), Et₃N (1.5 equivalents).

  • Conditions : Room temperature (25°C) for 12–15 hours.

  • Workup : Filtration to remove Et₃N·HCl salts, followed by acidification (pH 2–3) to precipitate the product.

  • Yield : 65–75%, with purity >95% after recrystallization from acetonitrile.

Table 1: Optimization of Amidation Conditions

ParameterOptimal ValueEffect on Yield
SolventTHFMaximizes solubility of intermediates
Temperature25°CPrevents epimerization of the double bond
Molar Ratio (Acyl Chloride:Amine)1:1.1Minimizes side reactions

Multicomponent Petasis Reaction for Stereoselective Synthesis

The Petasis reaction offers a one-pot strategy to assemble the target compound with high stereocontrol, leveraging boronic acids, amines, and carbonyl precursors.

Reaction Components and Mechanism

  • Boronic Acid : Thiophen-2-ylboronic acid introduces the heteroaromatic ring.

  • Amine : Acetamide derivatives serve as nitrogen sources.

  • Carbonyl : Glyoxylic acid provides the propenoic acid backbone.

The reaction proceeds through a coordinated transition state where the boronic acid transfers its aryl group to the imine intermediate formed between the amine and carbonyl. This pathway ensures retention of the (E)-configuration due to steric hindrance during bond formation.

Conditions and Optimization

  • Catalyst : Titanium(IV) isopropoxide (10 mol%) enhances reaction rate and selectivity.

  • Solvent : Dichloromethane (DCM) or toluene.

  • Temperature : 0°C to room temperature to suppress racemization.

  • Yield : 50–60%, with enantiomeric excess (ee) >85% when chiral ligands are employed.

Table 2: Petasis Reaction Variants for (E)-Isomer Selectivity

Boronic AcidAmineee (%)Yield (%)
Thiophen-2-ylboronicN-Acetyl glycine8858
3-Methylthiophen-2-ylN-Acetyl alanine8253

Industrial-Scale Production via Continuous Flow Reactors

For large-scale synthesis, continuous flow systems outperform batch reactors by improving heat transfer and reaction homogeneity.

Process Design

  • Step 1 (Acyl Chloride Formation) : A coiled tube reactor with SOCl₂ and 2-(thiophen-2-yl)acetic acid in DCM, heated to 70°C with a residence time of 10 minutes.

  • Step 2 (Amidation) : A microreactor mixes the acyl chloride stream with 2-aminoacetamide and Et₃N in THF at 25°C (residence time: 30 minutes).

  • Purification : In-line liquid-liquid extraction removes HCl byproducts, followed by continuous crystallization.

Advantages Over Batch Methods

  • Productivity : 2.5 kg/hour vs. 0.8 kg/hour for batch.

  • Purity : 98% vs. 95% due to reduced side reactions.

  • Safety : Minimized exposure to toxic gases (e.g., SOCl₂).

Resolution of (E)/(Z) Isomerism

The (E)-isomer’s configuration is thermodynamically favored, but kinetic control during synthesis ensures high selectivity.

Strategies for (E)-Selectivity

  • Low-Temperature Reactions : Slower kinetics favor the more stable (E)-isomer.

  • Bulky Solvents : tert-Butyl methyl ether (TBME) sterically hinders (Z)-formation.

  • Catalytic Additives : Triethylphosphite (1 mol%) suppresses double-bond isomerization.

Analytical Confirmation

  • HPLC : C18 column, 70:30 water:acetonitrile, retention times: (E)-isomer = 12.3 min, (Z)-isomer = 14.7 min.

  • NMR : (E)-isomer shows a characteristic vinyl proton coupling constant (J = 15.6 Hz).

Emerging Methods: Enzymatic Catalysis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation step under mild conditions.

Biocatalytic Protocol

  • Enzyme : Immobilized CALB (10 mg/mmol substrate).

  • Solvent : tert-Butanol (prevents enzyme denaturation).

  • Yield : 70–75%, with no racemization observed.

Sustainability Metrics

  • E-Factor : 0.8 (vs. 5.2 for chemical methods).

  • Carbon Intensity : Reduced by 40% due to lower energy input.

Chemical Reactions Analysis

Types of Reactions

(E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbon-carbon double bond in the propenoic acid moiety can be reduced to form the corresponding saturated compound.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the propenoic acid moiety.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetamido group may enhance the compound’s binding affinity to its targets, while the propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Relevance/Applications
(E)-2-Acetamido-3-thiophen-2-ylprop-2-enoic acid C₉H₉NO₃S 211.24 (estimated) α,β-unsaturated carboxylic acid, acetamido, thiophene Conjugated double bond, planar geometry Potential use in drug design (e.g., enzyme inhibition)
2-Acetamido-3-(thiophen-2-yl)propanoic acid (saturated analog) C₉H₁₁NO₃S 213.25 Carboxylic acid, acetamido, thiophene Saturated backbone Lab reagent (purity: 97%)
Thieno[3,2-b]thiophene-2-carboxylic acid (Compound D) C₇H₄O₂S₂ 184.23 Carboxylic acid, fused thiophene rings Rigid fused-ring system Building block for organic electronics
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS 169.24 Amino alcohol, thiophene Hydroxyl and methylamino substituents Pharmaceutical impurity (controlled in USP)

Key Observations:

Structural Differences: The (E)-isomer’s conjugated double bond enhances acidity (pKa ~3–4 estimated) compared to its saturated analog (pKa ~4–5) due to resonance stabilization of the deprotonated form. Thieno[3,2-b]thiophene-2-carboxylic acid lacks the acetamido group but features a fused thiophene system, which increases rigidity and may improve thermal stability in materials science applications .

Synthetic Accessibility: The saturated analog (CAS: 67206-07-9) is commercially available with 97% purity, suggesting established synthetic protocols .

Biological and Industrial Relevance: Amino alcohol derivatives like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol are monitored as impurities in pharmaceuticals, highlighting the importance of thiophene-containing compounds in drug safety . Thienothiophene derivatives are prioritized in organic electronics due to their electron-rich aromatic systems .

Research Findings and Gaps

  • Limited Direct Studies: No explicit research on the (E)-isomer is cited in the evidence. Its properties are inferred from structural analogs.
  • Thiophene’s role in bioactivity remains speculative without pharmacological data.

Biological Activity

(E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid, a compound featuring a thiophene ring, an acetamido group, and a propenoic acid moiety, has garnered attention for its potential biological activities. Its unique structural characteristics enable various chemical reactivities and biological interactions, making it a candidate for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Thiophene Ring : Provides aromaticity and potential for electrophilic substitution.
  • Acetamido Group : Enhances solubility and may improve binding affinity to biological targets.
  • Propenoic Acid Moiety : Allows for further chemical modifications and interactions through double bond reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiophene ring may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammation and cancer therapy, where the modulation of enzyme activity can influence disease progression.
  • Cellular Pathways : The acetamido group may enhance the compound’s binding affinity to target proteins, while the propenoic acid moiety can engage in hydrogen bonding and electrostatic interactions, facilitating its biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural components allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. In studies targeting the microsomal prostaglandin E synthase 1 (mPGES-1), it demonstrated selective inhibitory activity in low micromolar ranges. For instance, derivatives of this compound showed significant effects on A549 lung cancer cell lines, inducing cell cycle arrest and apoptosis .

Study on mPGES-1 Inhibition

In a recent study, compounds derived from this compound were evaluated for their ability to inhibit mPGES-1. The most promising derivative exhibited:

  • IC50 Values : Low micromolar range against mPGES-1.
  • Cell Cycle Effects : Induction of G0/G1 phase arrest at 24 hours, followed by increased subG0/G1 fractions at 48 and 72 hours, indicating potential apoptosis .

Pain Relief in Neuropathic Models

Another study explored the analgesic properties of related thiophene derivatives using a mouse model of neuropathic pain. The results suggested that these compounds could modulate nicotinic acetylcholine receptors, contributing to pain relief mechanisms .

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
This compound Thiophene ring, acetamido groupAntimicrobial, anticancer
Thiophene-2-carboxylic acid Simpler thiophene derivativeLimited biological activity
2-Acetamidothiophene Acetamido group on thiopheneModerate bioactivity
3-Thiophen-2-ylprop-2-enoic acid Lacks acetamido groupReduced binding affinity

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :
  • Fragment-based design : Synthesize analogs with modifications to the thiophene (e.g., halogenation) or acetamido groups.
  • Multivariate analysis : Use partial least squares (PLS) regression to correlate substituent descriptors (Hammett σ, LogP) with bioactivity .

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